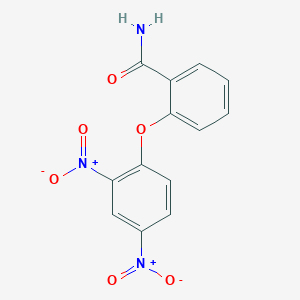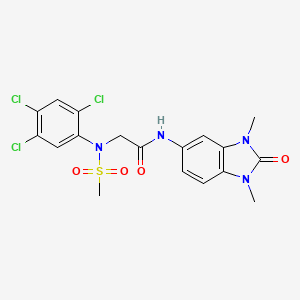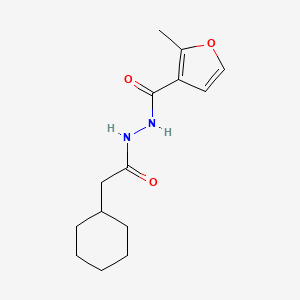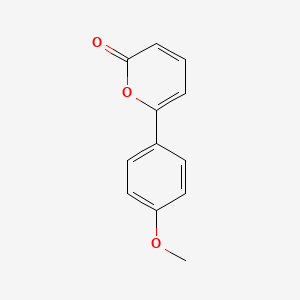
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiazole ring substituted with a 2,2-dichloro-vinyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride typically involves the reaction of 2,2-dichloro-vinyl ketones with thiazole derivatives. One common method includes the reaction of 2,2-dichloro-vinyl ketones with hydroxylamine hydrochloride to form the corresponding oximes. These oximes are then subjected to heterocyclization under the action of t-butyl potassium in t-butanol, resulting in the formation of the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme associated with the nervous systems of insects, leading to its use as an insecticide . Additionally, it may interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorovinyl dimethyl phosphate: Another compound with a similar dichloro-vinyl group, used as an insecticide.
4-Chloro-N-(2,2-dichloro-vinyl)-benzamide: A related compound with similar chemical properties.
Uniqueness
4-(2,2-Dichloro-vinyl)-thiazol-2-ylamine hydrochloride is unique due to its thiazole ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H5Cl3N2S |
|---|---|
Molecular Weight |
231.5 g/mol |
IUPAC Name |
4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2S.ClH/c6-4(7)1-3-2-10-5(8)9-3;/h1-2H,(H2,8,9);1H |
InChI Key |
TWPUVXLERDBUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C=C(Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12474926.png)


![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12474953.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474957.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12474969.png)
![5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12474974.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B12474978.png)

![4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12474990.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12474991.png)

